



Application Notes: 4EGI-1 for Induction of Apoptosis

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Compound of Interest		
Compound Name:	4egi-1	
Cat. No.:	B1664612	Get Quote

Introduction

4EGI-1 is a cell-permeable small molecule that selectively inhibits the cap-dependent translation initiation process.[1][2] It functions by disrupting the crucial protein-protein interaction between the eukaryotic initiation factor 4E (eIF4E) and eIF4G, which are essential components of the eIF4F complex.[3][4] By preventing the assembly of this complex, **4EGI-1** effectively blocks the translation of a subset of mRNAs, particularly those encoding proteins critical for cell proliferation and survival, such as c-Myc, cyclin D1, and various anti-apoptotic proteins.[2][5] This targeted inhibition makes **4EGI-1** a valuable tool for cancer research, as it can induce apoptosis in a wide range of cancer cell lines and has shown anti-tumor activity in preclinical models.[3][6][7]

Mechanism of Action

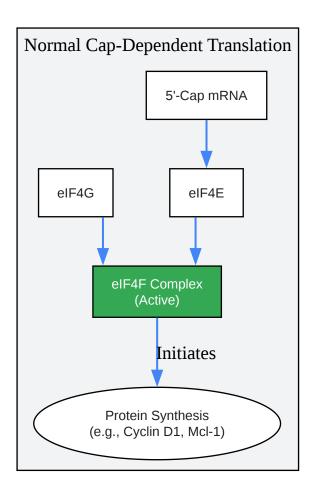
4EGI-1 acts as an allosteric inhibitor, binding to a hydrophobic pocket on eIF4E that is distant from the eIF4G binding site.[7] This binding induces a conformational change in eIF4E, which leads to the dissociation of eIF4G.[7] Interestingly, **4EGI-1** does not prevent the binding of the translational repressor 4E-BP1 to eIF4E; in fact, it can stabilize this interaction, further contributing to the inhibition of cap-dependent translation.[3] The downstream effects of this inhibition are multifaceted, leading to apoptosis through several interconnected pathways, including the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and endoplasmic reticulum (ER) stress.[1][6][8][9]

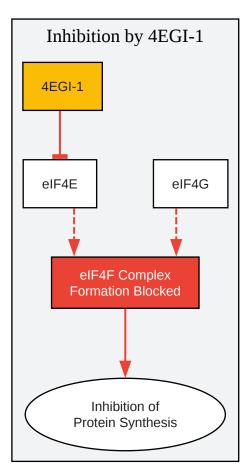


Signaling Pathways and Mechanisms

4EGI-1 Mechanism of Action on the eIF4F Complex

4EGI-1 disrupts the formation of the eIF4F complex, a critical step for the initiation of capdependent translation. It specifically targets the interaction between eIF4E and the scaffolding protein eIF4G. This inhibition halts the translation of key oncogenic proteins, ultimately pushing the cell towards apoptosis.





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Caption: Mechanism of **4EGI-1** action on eIF4F complex formation.

Apoptotic Pathways Induced by 4EGI-1

4EGI-1 triggers apoptosis through multiple cellular pathways. It downregulates anti-apoptotic proteins like McI-1 and BcI-xL, activating the intrinsic mitochondrial pathway.[1] It also induces

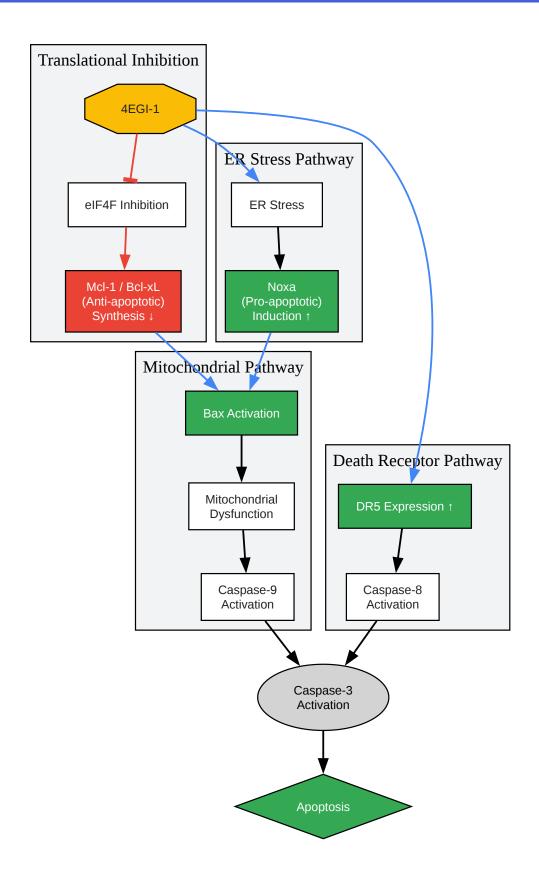




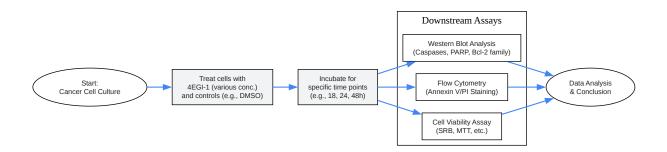


Endoplasmic Reticulum (ER) stress, leading to the upregulation of pro-apoptotic proteins like Noxa.[1][6] Furthermore, in some cancer types, **4EGI-1** can upregulate Death Receptor 5 (DR5), sensitizing cells to extrinsic apoptosis signals.[2][9]









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References

- 1. The cap-translation inhibitor 4EGI-1 induces apoptosis in multiple myeloma through Noxa induction PMC [pmc.ncbi.nlm.nih.gov]
- 2. The eIF4E/eIF4G interaction inhibitor 4EGI-1 augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4EGI-1 targets breast cancer stem cells by selective inhibition of translation that persists in CSC maintenance, proliferation and metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Effect of Cap-Translation Inhibitor 4EGI-1 in Human Glioma U87 Cells: Involvement of Mitochondrial Dysfunction and ER Stress - PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 4EGI-1 induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
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